(4-Ethynyl-2-methyl-phenyl)-methanol
Description
(4-Ethynyl-2-methyl-phenyl)-methanol is a substituted benzyl alcohol derivative with a benzene ring functionalized at positions 2 and 2. The 2-methyl group introduces steric hindrance near the methanol group, while the 4-ethynyl substituent (a sp-hybridized carbon-carbon triple bond) imposes electron-withdrawing effects. This combination of substituents influences the compound’s physicochemical properties, including acidity, solubility, and reactivity.
Properties
Molecular Formula |
C10H10O |
|---|---|
Molecular Weight |
146.19 g/mol |
IUPAC Name |
(4-ethynyl-2-methylphenyl)methanol |
InChI |
InChI=1S/C10H10O/c1-3-9-4-5-10(7-11)8(2)6-9/h1,4-6,11H,7H2,2H3 |
InChI Key |
PZIAJQAKTSJZEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C#C)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares (4-Ethynyl-2-methyl-phenyl)-methanol with structurally related aromatic alcohols:
Key Observations:
- Aromatic Core Differences: The thiophene analog (C7H6OS) replaces the benzene ring with a sulfur-containing heterocycle, reducing molecular weight (138.19 vs. ~146.19) and altering electronic properties. Thiophene’s electron-rich nature may enhance stability in electrophilic substitutions compared to benzene derivatives . (4-Butylphenyl)methanol (C11H16O) features a linear alkyl chain, increasing hydrophobicity and molecular weight (164.24) relative to the ethynyl-substituted compound .
- Methyl Group: The 2-methyl group introduces steric hindrance, which may slow nucleophilic reactions at the benzene ring or the alcohol group. Methoxy Group: In 2-(4-Methoxyphenyl)-1-phenylethanol, the electron-donating methoxy group decreases alcohol acidity and modifies solubility in polar solvents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
